8-Bromo-3,7-dimethyl-3,7-dihydro-1h-purine-2,6-dione
Overview
Description
8-Bromo-3,7-dimethyl-3,7-dihydro-1h-purine-2,6-dione is a useful research compound. Its molecular formula is C7H7BrN4O2 and its molecular weight is 259.06 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Reaction Studies
Unusual Reactions and Derivatives
Research by Khaliullin and Shabalina (2020) explored the reaction of 8-bromo-substituted 3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-diones with trisamine, leading to unexpected products. This highlights the potential for novel compound synthesis using 8-bromo-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione as a precursor (Khaliullin & Shabalina, 2020).
Synthesis of Thiadiazepino Purines
Hesek and Rybár (1994) synthesized new [1,3,5]- and [1,3,6]-thiadiazepino-[3,2-f]-purine ring systems, demonstrating the versatility of this compound in creating complex purine derivatives (Hesek & Rybár, 1994).
Broncholytic Activity Studies
Nemčeková, Rybár, Nosál'ová, and Alföldi (1995) studied the broncholytic activity of 7-substituted 8-vinyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-diones, highlighting the potential pharmacological applications of derivatives of this compound (Nemčeková et al., 1995).
Protective Group in Synthesis
Research by Khaliullin and Shabalina (2020) also demonstrated the use of thietanyl protecting group in synthesizing 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones, indicating the importance of protective groups in the synthesis of specific purine derivatives (Khaliullin & Shabalina, 2020).
Analytical and Structural Analysis
Isolation and Characterization of Impurities
Desai, Patel, and Gabhe (2011) used high-performance liquid chromatography to isolate and characterize impurities in samples of 8-chlorotheophylline, a structurally similar compound. This suggests the potential for analytical applications in quality control and research (Desai, Patel, & Gabhe, 2011).
Quantitative Investigation of Intermolecular Interactions
Shukla, Bandopadhyay, Sathe, and Chopra (2020) conducted a detailed analysis of intermolecular interactions in a xanthine derivative, providing insights into the structural and interaction properties of similar purine derivatives (Shukla et al., 2020).
Future Directions
Properties
IUPAC Name |
8-bromo-3,7-dimethylpurine-2,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN4O2/c1-11-3-4(9-6(11)8)12(2)7(14)10-5(3)13/h1-2H3,(H,10,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCGRDZSZWDOMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1Br)N(C(=O)NC2=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351521 | |
Record name | 8-bromo-3,7-dimethyl-3,7-dihydro-1h-purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20351521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15371-15-0 | |
Record name | 8-bromo-3,7-dimethyl-3,7-dihydro-1h-purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20351521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-Bromo-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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